This compound can be classified as a pyridazinone derivative. Pyridazinones have been extensively studied due to their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific structure of this compound includes a pyridazine ring substituted with various functional groups, enhancing its potential for interaction with biological targets.
The synthesis of 6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves several key steps:
The synthesis often requires specific conditions such as temperature control (refluxing) and the use of catalysts or bases (e.g., potassium carbonate) to promote reactions and increase yields, which can range from 41% to 86% depending on the specific reaction conditions and purification methods applied.
The molecular formula of this compound is , with a molecular weight of approximately 436.6 g/mol. The structure features:
The molecular structure can be represented by its canonical SMILES notation: C1=CC(=N2C(=C(N=C1)N=C(N2)C(=O)CCN(C)C(C)C)C)OC
, indicating the arrangement of atoms and their connectivity in three-dimensional space.
The compound may participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one often involves:
6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one has potential applications in:
This compound exemplifies a promising area of research within medicinal chemistry, particularly concerning its synthesis, characterization, and potential therapeutic applications. Further studies will elucidate its full pharmacological profile and mechanism of action.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7